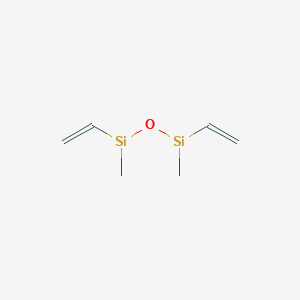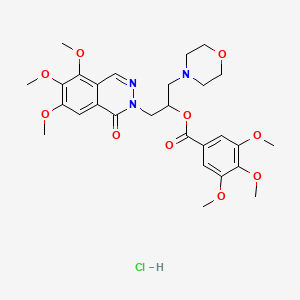![molecular formula C22H13ClN2 B14676940 (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-80-2](/img/structure/B14676940.png)
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoxaline core with a chlorophenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the indenoquinoxaline core, followed by the introduction of the chlorophenyl group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxaline: The parent compound without the chlorophenyl substituent.
(11E)-11-[(4-methylphenyl)methylidene]indeno[1,2-b]quinoxaline: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
32849-80-2 |
|---|---|
Molecular Formula |
C22H13ClN2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13ClN2/c23-15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)25-20-8-4-3-7-19(20)24-21/h1-13H/b18-13+ |
InChI Key |
HAVYLNSMDRVBKD-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C4=NC5=CC=CC=C5N=C24 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


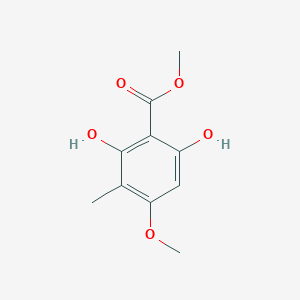
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
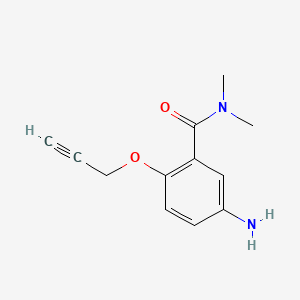
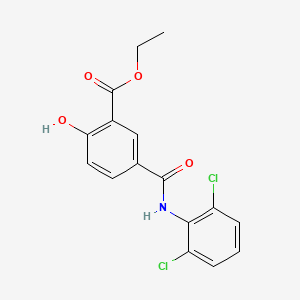
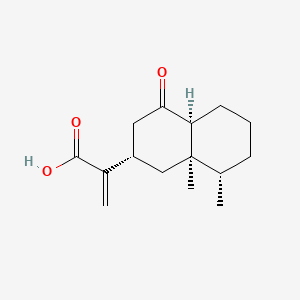
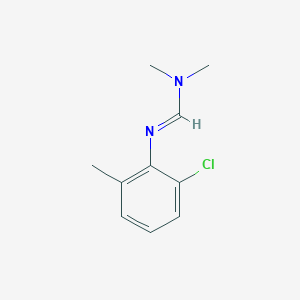
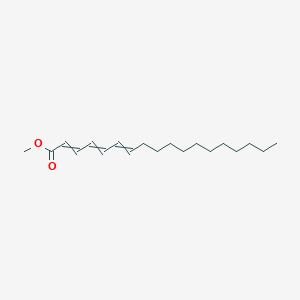
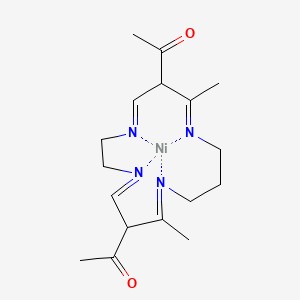
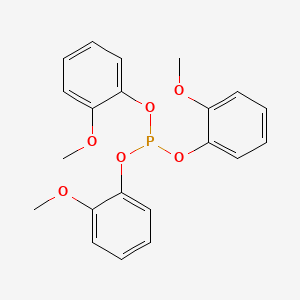
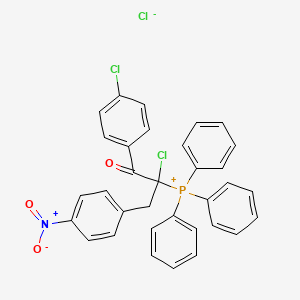
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
